molecular formula C9H16OSi B13982322 5-Hexynal, 6-(trimethylsilyl)- CAS No. 117948-96-6

5-Hexynal, 6-(trimethylsilyl)-

Cat. No.: B13982322
CAS No.: 117948-96-6
M. Wt: 168.31 g/mol
InChI Key: FAIYYPQDKWHVLL-UHFFFAOYSA-N
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Description

5-Hexynal, 6-(trimethylsilyl)- is an organic compound characterized by the presence of a hexynal group and a trimethylsilyl group. This compound is notable for its applications in organic synthesis, particularly in the formation of complex molecular structures. The trimethylsilyl group imparts unique properties to the compound, making it useful in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexynal, 6-(trimethylsilyl)- typically involves the reaction of 5-hexynal with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under argon or nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of 5-Hexynal, 6-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification methods to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Hexynal, 6-(trimethylsilyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Hexynal, 6-(trimethylsilyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hexynal, 6-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules. The aldehyde group can undergo nucleophilic addition reactions, forming new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexynal, 6-(trimethylsilyl)- is unique due to the presence of both the hexynal and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications. The trimethylsilyl group provides steric hindrance, protecting the molecule from unwanted reactions, while the hexynal group allows for further functionalization .

Properties

CAS No.

117948-96-6

Molecular Formula

C9H16OSi

Molecular Weight

168.31 g/mol

IUPAC Name

6-trimethylsilylhex-5-ynal

InChI

InChI=1S/C9H16OSi/c1-11(2,3)9-7-5-4-6-8-10/h8H,4-6H2,1-3H3

InChI Key

FAIYYPQDKWHVLL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCCC=O

Origin of Product

United States

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